methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Description
Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a trifluoromethyl (-CF₃) group at position 3, a 3-cyanophenyl substituent at position 1, and a methyl ester at position 3. This structure combines electron-withdrawing groups (cyano and trifluoromethyl) with a lipophilic ester, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition. The compound’s molecular formula is C₁₃H₉F₃N₃O₂, with a molecular weight of 296.23 g/mol (calculated from structural analogs in ).
Pyrazole derivatives are widely studied for their bioactivity, including roles as kinase inhibitors () and kallikrein inhibitors (). The methyl ester group enhances membrane permeability compared to carboxylic acid analogs (e.g., 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in ).
Properties
IUPAC Name |
methyl 2-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c1-21-12(20)10-6-11(13(14,15)16)18-19(10)9-4-2-3-8(5-9)7-17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUMNPQKQXJWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The key challenge lies in the selective introduction of the trifluoromethyl group and the cyano-substituted phenyl moiety while maintaining the integrity of the pyrazole ring and ensuring high regioselectivity.
Detailed Preparation Methods
Preparation of 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (Intermediate)
According to patent US6965032B2, the preparation of 1-(3-cyanophenyl)-3-methyl-1H-pyrazol-5-carboxylic acid analogues involves condensation reactions between appropriately substituted hydrazines and β-ketoesters or β-diketones, followed by halogenation and functional group transformations to introduce the trifluoromethyl substituent and cyano group on the phenyl ring. This patent discloses methods useful for preparing 3-halo-5-carboxylate-1-aryl-substituted pyrazoles, which can be adapted for trifluoromethyl derivatives by using trifluoromethyl-substituted precursors or reagents.
Key Steps:
- Use of 3-cyanophenyl hydrazine derivatives as starting materials.
- Reaction with trifluoromethyl-substituted β-ketoesters or equivalents.
- Cyclization under acidic or basic conditions to form the pyrazole ring.
- Introduction of carboxylate group at the 5-position by ester hydrolysis or direct carboxylation.
Esterification to Methyl Ester
The conversion of the carboxylic acid intermediate to the methyl ester is typically achieved via Fischer esterification or by using methylating agents such as diazomethane or methyl iodide under basic conditions.
- Fischer esterification involves refluxing the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- Alternatively, methylation with diazomethane provides a milder route, avoiding harsh acidic conditions.
Alternative Method: Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a Precursor
A related method disclosed in WO2017084995A1 describes the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can serve as an intermediate for further functionalization to the target compound.
- The method involves the reaction of ethyl trifluoroacetoacetate with methyl hydrazine in acetic acid at controlled temperatures to yield the pyrazol-5-ol derivative with high selectivity.
- This intermediate can be further modified by introducing the 3-cyanophenyl substituent via electrophilic substitution or cross-coupling reactions.
- The hydroxyl group at the 5-position can be converted to the carboxylate ester through oxidation and esterification steps.
Summary Table of Preparation Methods
Research Findings and Notes
- The preparation of pyrazole derivatives with trifluoromethyl substituents requires careful control of reaction conditions to avoid isomer formation and to maintain high selectivity.
- The use of trifluoromethylated β-ketoesters or equivalents is crucial for introducing the trifluoromethyl group at the 3-position of the pyrazole ring.
- Esterification reactions are well-established and can be optimized to maximize yield and purity of the methyl ester.
- The presence of the 3-cyanophenyl substituent adds complexity due to its electron-withdrawing nature, which can influence the reactivity of intermediates.
- Patent literature provides valuable synthetic routes that are scalable and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the cyanophenyl group, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfone, lithium aluminum hydride, and various oxidizing agents. Reaction conditions such as temperature, solvent choice, and the presence of catalysts play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. The cyanophenyl group can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences:
Physicochemical Properties
Biological Activity
Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS No. 1055070-43-3) is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a trifluoromethyl group and a cyanophenyl moiety. The synthesis typically involves cyclization reactions of hydrazine derivatives with β-diketones or β-ketoesters, followed by the introduction of the trifluoromethyl and cyanophenyl groups through various methods, including radical or nucleophilic conditions using trifluoromethyl iodide or sulfone .
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Pyrazole derivatives have been reported to possess significant antimicrobial properties. Research indicates that this compound may inhibit bacterial growth, although specific data on this compound's antimicrobial efficacy is limited. However, related pyrazole carboxylic acid derivatives have demonstrated broad-spectrum activity against various pathogens .
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Pyrazole derivatives are known for their ability to inhibit cell proliferation in cancer cell lines. Studies on similar compounds indicate that they can induce apoptosis and cell cycle arrest, particularly in the G2/M phase . For instance, certain pyrazoles have shown IC50 values in the low micromolar range against human cancer cell lines, indicating their potency as anticancer agents .
3. Anti-inflammatory Effects
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its interaction with biological targets involved in inflammatory pathways. Pyrazoles have been recognized for their anti-inflammatory properties, with some derivatives exhibiting selectivity for COX-2 inhibition, a key target in inflammatory diseases .
The biological activity of this compound is believed to involve multiple mechanisms:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes and interact with hydrophobic regions of proteins.
- Molecular Interactions : The cyanophenyl group may facilitate π-π interactions or hydrogen bonding with target proteins, enhancing binding stability .
Case Studies and Research Findings
Recent literature highlights various studies focused on pyrazole derivatives:
- A study demonstrated that certain pyrazoles could inhibit COX enzymes effectively, leading to significant reductions in inflammation markers in vivo .
- Another investigation into structurally similar compounds revealed their capability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may exhibit similar mechanisms .
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate?
A two-step nucleophilic substitution approach is commonly employed for analogous trifluoromethylpyrazole derivatives. For example, halogenated pyrazole intermediates (e.g., 5-chloropyrazole) can react with trifluoromethylating agents like trifluoromethyl chloride under controlled conditions. Subsequent functionalization with formaldehyde or aldehydes in alkaline media introduces carbaldehyde groups . Adjustments for the 3-cyanophenyl substituent may involve Suzuki coupling or direct nitrile introduction via cyanation reagents. Catalysts such as K₂CO₃ are critical for regioselectivity in nucleophilic aromatic substitution .
Q. What spectroscopic techniques are recommended for structural validation?
- 1H/13C NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve coupling patterns. For example, pyrazole ring protons typically appear as doublets (δ 6.5–8.5 ppm), while trifluoromethyl groups are identified via 19F NMR (δ -60 to -70 ppm) .
- X-ray crystallography : Resolves regiochemical ambiguities. Pyrazole derivatives often crystallize in monoclinic systems (e.g., P2₁/c), with bond angles confirming substituent positions .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₉F₃N₃O₂) and isotopic patterns.
Q. What safety protocols are essential for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of dust/vapors.
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular docking : Screen against biological targets (e.g., carbonic anhydrases or mGluR5) using software like AutoDock Vina. The trifluoromethyl group’s electron-withdrawing effects may enhance binding to hydrophobic pockets .
- MD simulations : Evaluate stability in solvent systems (e.g., water/ethanol mixtures) using AMBER or GROMACS .
Q. How to address contradictions in spectroscopic or crystallographic data?
- Case study : If NMR suggests multiple tautomers but X-ray confirms a single structure, variable-temperature NMR (VT-NMR) can identify dynamic equilibria.
- Synchrotron XRD : High-resolution data (e.g., R factor < 0.05) resolves disorder in trifluoromethyl groups .
- Cross-validate with IR (C=O stretch at ~1700 cm⁻¹) and LC-MS for purity checks .
Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?
- Buchwald-Hartwig amination : The 3-cyanophenyl group acts as an electron-deficient aryl halide surrogate, requiring Pd(OAc)₂/XPhos catalysts for C–N bond formation.
- SNAr reactivity : The trifluoromethyl group deactivates the pyrazole ring, necessitating strong bases (e.g., NaH) for nucleophilic substitutions at the 5-position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
